1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethylthio group, and a hydrazine moiety attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-chloro-5-(trifluoromethylthio)aniline with hydrazine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloro and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chloro-5-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as 1-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazine. While both compounds share a similar core structure, the presence of the trifluoromethylthio group in this compound imparts unique chemical properties and reactivity . This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C7H6ClF3N2S |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-5-2-1-4(3-6(5)13-12)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
WBOKPHAUGUWANA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)NN)Cl |
Origin of Product |
United States |
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